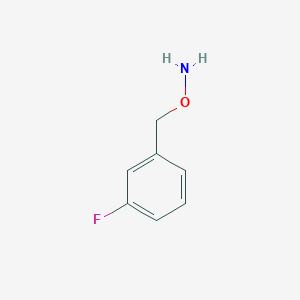

o-(3-fluorobenzyl)hydroxylamine

Description

BenchChem offers high-quality o-(3-fluorobenzyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-(3-fluorobenzyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

O-[(3-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |

InChI Key |

INUFRNDIHFACLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON |

Origin of Product |

United States |

Foundational & Exploratory

1-[(Aminooxy)methyl]-3-fluorobenzene: A Strategic Building Block for Proximal Functionalization

Topic: 1-[(Aminooxy)methyl]-3-fluorobenzene: Chemical Structure, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, 1-[(aminooxy)methyl]-3-fluorobenzene (CAS: 51572-90-8 for HCl salt) serves as a critical "chemoselective warhead." Unlike simple benzylamines, the O-substituted hydroxylamine moiety provides a unique reactivity profile—specifically the "alpha-effect"—enhancing nucleophilicity while maintaining a distinct pKa profile.

This guide dissects the structural utility of the meta-fluorinated scaffold, detailing its synthesis, stability protocols, and its pivotal role in generating oxime ether linkages—a bioisostere for ethers and amides in kinase inhibitors and antibody-drug conjugates (ADCs).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The strategic value of this molecule lies in the 3-fluoro substituent . Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para substitution. This modulates the acidity of the benzylic protons and the lipophilicity of the overall scaffold, often improving metabolic stability against CYP450 oxidation at the benzylic position.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | O-(3-Fluorobenzyl)hydroxylamine | Common synonym |

| CAS No. | 51572-90-8 (HCl salt); 51572-89-5 (para-isomer) | Critical: Verify isomer specificity |

| Molecular Formula | C | C |

| Molecular Weight | 141.14 g/mol (Free Base) | 177.61 g/mol (HCl Salt) |

| Physical State | Colorless oil (Free Base); White solid (HCl) | Salt form preferred for stability |

| Solubility | DMSO, Methanol, DCM (Free Base) | Water, Ethanol (HCl Salt) |

| pKa (Conj. Acid) | ~4.0 - 4.5 | Significantly lower than benzylamine (~9.3) |

Expert Insight: The reduced pKa of the aminooxy group compared to primary amines allows for chemoselective acylation or alkylation at physiological pH, a property exploited in bioconjugation.

Synthetic Methodologies

High-purity synthesis of 1-[(aminooxy)methyl]-3-fluorobenzene typically avoids direct alkylation of hydroxylamine due to poly-alkylation risks. The industry standard utilizes the Gabriel Synthesis modification involving N-hydroxyphthalimide.

Protocol A: The Phthalimide Route (Standard)

This method ensures mono-alkylation and high yield.

-

Alkylation: React 3-fluorobenzyl bromide with N-hydroxyphthalimide in the presence of a mild base (TEA or K

CO-

Mechanism: S

2 displacement. The meta-fluorine does not significantly deactivate the benzylic halide.

-

-

Deprotection (Hydrazinolysis): Treat the intermediate N-(3-fluorobenzyloxy)phthalimide with hydrazine hydrate in Ethanol/DCM.

-

Purification: The byproduct phthalhydrazide precipitates. The filtrate is acidified with HCl/Dioxane to precipitate the target as the stable hydrochloride salt.

Protocol B: Mitsunobu Reaction (Alternative)

Used when starting from 3-fluorobenzyl alcohol instead of the bromide.

-

Reagents: PPh

, DIAD, N-hydroxyphthalimide. -

Advantage: Avoids handling lachrymatory benzyl bromides.[1][2][3]

Visualization: Synthesis Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

Figure 1: Comparative synthetic routes (SN2 vs. Mitsunobu) converging on the phthalimide intermediate.

Reactivity & Applications in Drug Discovery

The aminooxy group is a "privileged structure" for generating oxime ethers . Unlike imines, oxime ethers are hydrolytically stable, making them excellent linkers for chemical biology and prodrug design.

Key Reaction: Oxime Ligation

Reaction with aldehydes or ketones proceeds rapidly, often without catalysis, due to the alpha-effect (lone pair repulsion on adjacent heteroatoms increasing nucleophilicity).

-

Conditions: Methanol/Water, pH 4-5 (acetate buffer).

-

Application: This reaction is bio-orthogonal. It is frequently used to conjugate the 3-fluorobenzyl moiety to peptide aldehydes or glyco-conjugates to improve lipophilicity and membrane permeability.

Pharmacophore Utility

The 3-fluorobenzyl fragment is a bioisostere for unsubstituted benzyl groups but offers:

-

Metabolic Blocking: The fluorine atom blocks the C3 position from hydroxylation.

-

Conformational Bias: The C-F bond prefers to be coplanar with the ring, influencing the binding pocket fit.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the aminooxy scaffold leading to stable pharmacophores.

Safety & Handling Protocols

As a senior scientist, one must treat hydroxylamine derivatives with caution due to their potential thermal instability and toxicity profile.

-

Stability: The hydrochloride salt is stable at room temperature for years if kept dry. The free base is prone to oxidation and slow decomposition; it should be generated in situ or used immediately.

-

Toxicology: Hydroxylamines can induce methemoglobinemia. All handling should occur in a fume hood.[1]

-

GHS Classification:

Storage Protocol: Store the HCl salt under Argon at 2-8°C. Avoid contact with strong oxidizing agents and metal salts (Fe, Cu), which can catalyze decomposition.

References

-

Sigma-Aldrich. 1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride Product Sheet.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369, O-(3-Fluorobenzyl)hydroxylamine.Link

-

Meanwell, N. A. (2011).[7] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[7] Link

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684. (Foundational method for synthesis).[7]

-

ChemScene. Safety Data Sheet: O-(3-Fluorobenzyl)hydroxylamine hydrochloride.Link

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

O-(3-fluorobenzyl)hydroxylamine HCl solubility in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of O-(3-fluorobenzyl)hydroxylamine HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-(3-fluorobenzyl)hydroxylamine hydrochloride (CAS RN: 51572-90-8). As a critical reagent and intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reproducible outcomes.[1] This document delineates the theoretical principles governing the solubility of this salt in aqueous and organic media, presents a structured overview of its expected solubility profile, and provides a detailed, field-proven experimental protocol for its empirical determination. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers in drug discovery and chemical development.

Introduction: The Physicochemical Significance of O-(3-fluorobenzyl)hydroxylamine HCl

O-(3-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. Its molecular structure, featuring a fluorinated aromatic ring and a reactive aminooxy group, makes it a valuable building block in medicinal chemistry.[1] The hydrochloride salt form is typically chosen to enhance stability and handling properties compared to the free base.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems.[3] For researchers and drug development professionals, solubility data dictates:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution phase.

-

Formulation Development: For parenteral dosage forms, complete solubility in a biocompatible vehicle is essential. For oral formulations, aqueous solubility is a key determinant of the dissolution rate, which frequently represents the rate-limiting step for absorption and overall bioavailability.[3]

-

Purification Strategies: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC and NMR requires knowledge of suitable solvents.[4][5]

This guide provides the foundational knowledge to intelligently approach the use of O-(3-fluorobenzyl)hydroxylamine HCl, moving from theoretical prediction to empirical validation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of O-(3-fluorobenzyl)hydroxylamine HCl is governed by the interplay between its ionic nature as a salt and the organic character of its non-polar benzyl group. As an amine salt, it is the product of a basic amine and a strong acid (HCl), which dictates its behavior in different solvent classes.[6]

Aqueous Solubility

In aqueous media, O-(3-fluorobenzyl)hydroxylamine HCl is expected to be highly soluble.[2][7] The primary driving force is the dissociation of the salt into a protonated O-(3-fluorobenzyl)hydroxylammonium cation and a chloride anion. Water, being a highly polar protic solvent with a high dielectric constant, can effectively solvate these ions through strong ion-dipole interactions.[8][9] The positively charged ammonium group and the chloride ion readily form hydrogen bonds with water molecules, overcoming the crystal lattice energy of the solid salt.

However, the molecule also contains a non-polar fluorobenzyl moiety, which is hydrophobic. This organic portion limits the aqueous solubility compared to smaller inorganic salts like hydroxylamine HCl.[10]

Caption: Dissociation and solvation of the hydrochloride salt in water.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like". The polarity, proticity, and hydrogen bonding capability of the solvent are key determinants.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. O-(3-fluorobenzyl)hydroxylamine HCl is expected to exhibit good solubility in these solvents. They can solvate both the cation and the anion, facilitating the dissolution of the salt.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments but lack acidic protons. They are effective at solvating cations but less so for small anions like chloride. Nevertheless, moderate to good solubility is generally expected for many organic salts in these solvents.[13]

-

Solvents of Intermediate Polarity (e.g., Chloroform, Dichloromethane): These solvents are poor at solvating ions. Consequently, the solubility of an ionic salt like O-(3-fluorobenzyl)hydroxylamine HCl is expected to be low.

-

Non-polar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): These solvents have very low dielectric constants and cannot effectively solvate ions. The energy required to break the crystal lattice of the salt is not compensated by solvation energy. Therefore, O-(3-fluorobenzyl)hydroxylamine HCl is expected to be practically insoluble in non-polar solvents.[8]

Effect of pH

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is pH-dependent. In acidic to neutral solutions (pH 1-7), the compound will exist predominantly in its protonated, ionic form, which is highly water-soluble.[6] If the pH of the solution is raised by adding a base (e.g., NaOH), the protonated amine will be deprotonated to the neutral free base. This free base is significantly less polar and will have much lower aqueous solubility, potentially leading to precipitation if its solubility limit is exceeded.[14] This principle is fundamental to the extraction and isolation of amines from reaction mixtures.[6]

Expected Solubility Profile: A Comparative Overview

While precise quantitative data requires experimental determination, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical principles discussed. This serves as an essential starting point for experimental design.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Driving Force for Dissolution |

| Aqueous | Water, PBS (pH 7.4) | High / Soluble | Ion-dipole interactions, hydrogen bonding with dissociated ions. |

| Polar Protic | Methanol, Ethanol | High / Soluble | Hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole-dipole interactions, effective cation solvation. |

| Intermediate Polarity | Dichloromethane, Chloroform | Low / Sparingly Soluble | Weak dipole-dipole interactions, poor ion solvation. |

| Non-polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | Van der Waals forces only; insufficient to overcome lattice energy. |

Note: Solubility classifications are based on USP and BP criteria where applicable.[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the gold standard.[15][16] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium with its most stable solid form.[16]

Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium, providing a single, unambiguous value for solubility under defined conditions (temperature, pH), unlike kinetic methods which can be influenced by precipitation rates and are often used for high-throughput screening.[4][15]

-

Why Excess Solid? The continuous presence of undissolved solid material is critical to ensure the solution remains saturated throughout the experiment.[17]

-

Why 24-72 Hours Equilibration? Many complex organic molecules require extended periods to reach equilibrium. Shorter times may result in an underestimation of the true solubility.[16]

-

Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, 37°C is used to simulate physiological conditions, while 4°C or room temperature (25°C) is relevant for storage and manufacturing.[5]

-

Why HPLC-UV Analysis? High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of the dissolved solute, minimizing interference from any potential impurities.[4][5]

Step-by-Step Methodology

-

Preparation of Calibration Standards: a. Accurately weigh a reference standard of O-(3-fluorobenzyl)hydroxylamine HCl. b. Dissolve and dilute in a suitable solvent (e.g., methanol or a water/methanol mixture) to prepare a high-concentration stock solution. c. Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

Sample Preparation: a. Into separate, labeled glass vials (e.g., 4 mL), add a pre-determined volume of the test solvent (e.g., 2 mL of water, ethanol, hexane, etc.). b. Add an excess amount of O-(3-fluorobenzyl)hydroxylamine HCl solid to each vial. "Excess" means enough solid is added such that a visible amount remains undissolved at the end of the experiment. A starting point is to add enough solid to make a 20-50 mg/mL slurry. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C). b. Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Sample Collection and Processing: a. After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean HPLC vial. This step is crucial to remove all undissolved microparticulates. d. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: a. Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). b. Analyze the prepared diluted samples under the same HPLC conditions. c. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of O-(3-fluorobenzyl)hydroxylamine HCl is a defining characteristic for its application in research and development. As a hydrochloride salt, it is predicted to be highly soluble in water and polar protic solvents, with decreasing solubility as solvent polarity diminishes. Non-polar organic solvents are not viable vehicles for this compound. While these theoretical principles provide a robust framework for initial assessment, they are not a substitute for precise empirical data. The shake-flask method detailed in this guide provides a self-validating and authoritative protocol for generating reliable thermodynamic solubility data. This information is indispensable for the rational design of chemical syntheses, the development of effective drug delivery systems, and the overall advancement of scientific projects utilizing this important chemical entity.

References

-

Solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

-

Methylamine hydrochloride | Solubility of Things. Solubility of Things. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

Solubility and distribution. SlideShare. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

-

Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

-

Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

-

Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. PubChem. Available at: [Link]

-

o-(4-Fluorobenzyl)hydroxylamine hydrochloride. PubChem. Available at: [Link]

-

Solubility - What dissolves in What? Chemistry LibreTexts. Available at: [Link]

-

Classification of organic compounds By solubility. University of Technology, Iraq. Available at: [Link]

-

Does salt affect the solubility of organic solvents in water? Quora. Available at: [Link]

-

Description and Solubility. U.S. Pharmacopeia. Available at: [Link]

-

Solubility for Common Extractable Compounds. American Pharmaceutical Review. Available at: [Link]

-

hydroxylammonium chloride. Chemister.ru. Available at: [Link]

Sources

- 1. Colegio Claretiano [claretiano.edu.pe]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. sciencemadness.org [sciencemadness.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. quora.com [quora.com]

- 10. hydroxylammonium chloride [chemister.ru]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. raytor.com [raytor.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

O-(3-fluorobenzyl)hydroxylamine: A Comprehensive Safety and Handling Guide for Research and Development

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of O-(3-fluorobenzyl)hydroxylamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds. The information herein is synthesized from available safety data sheets for the hydrochloride salt and analogous compounds, as well as general chemical safety principles for hydroxylamine derivatives.

Chemical Identification and Physicochemical Properties

O-(3-fluorobenzyl)hydroxylamine is a synthetic organic compound often used as a building block in medicinal chemistry. It is typically handled in its solid hydrochloride salt form for improved stability.

| Property | O-(3-fluorobenzyl)hydroxylamine Hydrochloride |

| Synonyms | 1-[(aminooxy)methyl]-3-fluorobenzene hydrochloride |

| CAS Number | 51572-90-8[1] |

| Molecular Formula | C₇H₉ClFNO[1] |

| Molecular Weight | 177.61 g/mol [1] |

| Physical Form | Solid[1] |

| Purity | Typically ≥97%[1] |

| Storage | Inert atmosphere, room temperature[1] |

Hazard Identification and Classification

-

Flammability: Flammable solid.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Acute Toxicity: May be harmful if swallowed.[3]

-

Respiratory Sensitization: Repeated exposure to hydroxylamine and its derivatives may lead to respiratory sensitization with asthma-like symptoms.[4]

GHS Hazard Statements (for the hydrochloride salt):

Signal Word: Danger[1]

Core Directive: Safe Handling and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during handling.

Personal Protective Equipment (PPE)

A critical line of defense, the following PPE must be worn at all times when handling O-(3-fluorobenzyl)hydroxylamine:

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

Engineering Controls

-

Ventilation: All handling of O-(3-fluorobenzyl)hydroxylamine should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] The container should be tightly closed and stored under an inert atmosphere.[1][5]

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step methodology for the safe handling of O-(3-fluorobenzyl)hydroxylamine in a laboratory setting.

Step 1: Pre-Experiment Preparation

-

Review the Safety Data Sheet for O-(3-fluorobenzyl)hydroxylamine hydrochloride and any other reagents being used.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment and reagents before handling the compound.

Step 2: Weighing and Dispensing

-

Perform all weighing and dispensing of the solid compound within the chemical fume hood.

-

Use a spatula to handle the solid. Avoid creating dust.

-

Close the container tightly immediately after use.

Step 3: Reaction Setup

-

Set up the reaction apparatus within the fume hood.

-

If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Ensure the reaction vessel is properly secured.

Step 4: Post-Reaction Work-up and Cleanup

-

Quench the reaction carefully, if necessary, following established laboratory procedures.

-

Clean all glassware and equipment thoroughly.

-

Dispose of all waste materials according to the guidelines in Section 6.

Step 5: Decontamination

-

Wipe down the work area in the fume hood with an appropriate cleaning agent.

-

Properly doff and dispose of all single-use PPE.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

-

Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[4]

Disposal Considerations

Waste generated from the use of O-(3-fluorobenzyl)hydroxylamine must be considered hazardous.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or watercourses.[4][7]

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe use of O-(3-fluorobenzyl)hydroxylamine in a research and development setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

O-(3-Amino-2-fluoro-propyl)-hydroxylamine. PubChem. [Link]

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. PubChem. [Link]

-

Hydroxylamine hydrochloride Safety Data Sheet. Lab Alley. [Link]

-

Hydroxylamine and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

- 1. O-(3-Fluorobenzyl)hydroxylamine hydrochloride | 51572-90-8 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the O-Alkylation of N-Protected Hydroxylamines

Abstract

The synthesis of O-alkyl hydroxylamines (alkoxyamines) is a critical transformation in medicinal chemistry and organic synthesis, providing key intermediates for constructing complex nitrogen-containing molecules, including oximes and other therapeutic agents.[1] Direct alkylation of hydroxylamine is often complicated by competing N-alkylation and overalkylation. Therefore, a robust strategy involves the use of N-protected hydroxylamines to direct the reaction selectively toward the oxygen atom. This guide provides an in-depth analysis of the primary mechanisms governing this transformation—the Williamson-type SN2 pathway and the Mitsunobu reaction—offering field-proven insights into making strategic experimental choices. Detailed, validated protocols and troubleshooting guidance are provided to enable researchers to confidently and successfully implement these methodologies.

Part 1: Core Mechanistic Principles and Strategic Considerations

The central challenge in the alkylation of hydroxylamine derivatives is controlling the regioselectivity between the nitrogen and oxygen atoms, both of which are nucleophilic. The use of an N-protecting group is the foundational strategy to mitigate this issue. Electron-withdrawing protecting groups decrease the nucleophilicity of the nitrogen atom, thereby favoring O-alkylation.[2] The choice between the two dominant mechanistic pathways depends largely on the nature of the alkylating partner: an alcohol or an alkyl halide/sulfonate.

The SN2 Pathway: Williamson-Type Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is readily adapted for the O-alkylation of N-protected hydroxylamines.[3][4] The mechanism involves the deprotonation of the hydroxylamine by a base to form a highly nucleophilic N-protected alkoxide, which then displaces a leaving group from an alkylating agent.[5][6]

Mechanism Causality:

-

Deprotonation: The reaction is initiated by a base that removes the acidic proton from the hydroxyl group. The pKa of the N-OH proton is lowered by the electron-withdrawing protecting group, facilitating deprotonation.

-

Nucleophilic Attack: The resulting anion is a potent nucleophile that attacks the electrophilic carbon of the alkylating agent.

-

Stereochemistry: As a classic SN2 reaction, the attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the carbon center if it is chiral.[4][6]

Caption: Figure 1: SN2 mechanism for O-alkylation.

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the O-alkylation of N-protected hydroxylamines, particularly when starting from an alcohol.[7][8] This reaction couples a primary or secondary alcohol with an acidic nucleophile (pKa < 15), such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]

Mechanism Causality:

-

Activation: Triphenylphosphine attacks the azodicarboxylate to form a highly reactive phosphonium salt. This species then activates the alcohol by forming an alkoxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.[8]

-

Nucleophilic Attack: The deprotonated N-protected hydroxylamine then acts as the nucleophile, displacing the activated oxygen in an SN2 fashion.

-

Stereochemistry: A key advantage of the Mitsunobu reaction is the predictable and clean inversion of stereochemistry at the alcohol's carbon center.[8][10]

Sources

- 1. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]

Application Note & Protocol: High-Sensitivity Analysis of Ketones via Derivatization with O-(3-fluorobenzyl)hydroxylamine

Abstract & Introduction

The quantitative analysis of ketones is a critical task in diverse fields, including pharmaceutical development, clinical diagnostics, environmental monitoring, and food science. However, many ketones present significant analytical challenges due to their polarity, low volatility, and potential for thermal degradation, which can lead to poor chromatographic performance and low sensitivity, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

To overcome these limitations, chemical derivatization is employed to convert the target analyte into a product with more favorable analytical properties.[1][2] This guide details a robust methodology for the derivatization of ketones using O-(3-fluorobenzyl)hydroxylamine hydrochloride. This reagent reacts with the ketone's carbonyl group to form a stable, volatile, and highly detectable O-(3-fluorobenzyl)oxime derivative. The introduction of the fluorobenzyl moiety significantly enhances the derivative's performance in GC-MS analysis, leading to improved peak shape, increased thermal stability, and superior sensitivity, especially when using advanced detection techniques.[3]

The Scientific Principle: Oxime Formation

The core of this method is the chemical reaction between a ketone and O-(3-fluorobenzyl)hydroxylamine. This is a classic condensation reaction that proceeds in two main steps:

-

Nucleophilic Addition: The nitrogen atom of the hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the ketone's carbonyl group.

-

Dehydration: The resulting unstable intermediate eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), creating the corresponding oxime derivative.[4][5]

This transformation is crucial because it replaces the polar C=O group with a less polar, more thermally stable C=N-O-CH₂-ArF group, making the molecule significantly more amenable to GC analysis. The reaction is typically catalyzed under weakly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[6][7]

Caption: Derivatization of a ketone with O-(3-fluorobenzyl)hydroxylamine to form a stable oxime.

Key Advantages of the O-(3-fluorobenzyl)hydroxylamine Reagent

While various derivatization agents exist, the use of a fluorinated benzylhydroxylamine offers distinct advantages that directly translate to higher quality analytical data.

-

Enhanced Sensitivity: The fluorine atom on the benzyl ring makes the derivative highly electrophilic. This property dramatically increases its sensitivity towards specialized detectors like an Electron Capture Detector (ECD) and is particularly advantageous for Negative Chemical Ionization (NCI) mode in mass spectrometry, enabling detection at picogram or femtogram levels.[3][8]

-

Improved Chromatography: The resulting oximes are significantly more volatile and thermally stable than their parent ketones. This leads to sharper, more symmetrical peaks and reduced analyte adsorption within the GC system, improving resolution and reproducibility.[9]

-

Structural Confirmation via Mass Spectrometry: The O-(3-fluorobenzyl)oxime derivatives exhibit predictable fragmentation patterns under Electron Ionization (EI), providing high confidence in compound identification. Key fragments typically include the molecular ion (M•+) and a prominent fluorobenzyl cation at m/z 109, which serves as a unique diagnostic ion.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step workflow for the derivatization and subsequent analysis of ketones. It is based on established methods for similar reagents like PFBHA and should be optimized for specific analytes and matrices.[7]

Materials and Reagents

| Component | Specifications |

| Derivatizing Reagent | O-(3-fluorobenzyl)hydroxylamine hydrochloride (CAS: 51572-90-8), >97% purity |

| Ketone Standards | Analytical grade, specific to the target analytes |

| Solvents | HPLC or GC-grade Methanol, Ethyl Acetate, Hexane |

| Buffer | 0.1 M Citrate Buffer or 1.0 M HCl for pH adjustment |

| Drying Agent | Anhydrous Sodium Sulfate |

| Internal Standard (IS) | Deuterated ketone analog (e.g., Acetone-d6) or a non-interfering compound |

| Vials | 2 mL screw-top glass vials with PTFE-lined septa |

Instrumentation

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Heating block or water bath capable of maintaining 60-80°C

-

Vortex mixer

-

Calibrated micropipettes

Derivatization & Extraction Workflow

Caption: Step-by-step workflow for ketone derivatization and sample preparation.

Detailed Procedural Steps

-

Sample Preparation: Pipette 1.0 mL of the aqueous sample containing the ketone(s) of interest into a 2 mL glass reaction vial.

-

pH Adjustment: Carefully add 0.1 M citrate buffer or dropwise 1.0 M HCl to adjust the sample pH to approximately 4.[7] Verify with a narrow-range pH strip.

-

Reagent Addition: Add 50 µL of a freshly prepared 10 mg/mL O-(3-fluorobenzyl)hydroxylamine hydrochloride solution in water. If performing quantitative analysis, add the internal standard at this stage.

-

Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 70°C for 30 minutes.[7] This step drives the reaction to completion.

-

Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

-

Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the vial. Seal and vortex vigorously for 2 minutes to extract the oxime derivative into the organic phase.

-

Phase Separation: Allow the vial to stand until the aqueous and organic layers have clearly separated. Centrifugation for 2 minutes at low speed can accelerate this process.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Transfer: Transfer the final, dried organic extract into a GC autosampler vial for analysis.

GC-MS Analytical Conditions

The following parameters provide a solid starting point for analysis and should be optimized for the specific instrument and target ketones.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 or equivalent |

| MS System | Agilent 5977 or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temp. | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min[7] |

| MS Ion Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |

| Key SIM Ions | Molecular Ion (M•+), m/z 109 (fluorobenzyl cation), other characteristic fragments |

Data Interpretation & Troubleshooting

-

Compound Identification: A compound is positively identified by a match in retention time to a known standard and the presence of characteristic ions in its mass spectrum, particularly the molecular ion and the m/z 109 fragment.

-

Isomer Formation: The derivatization reaction can produce syn and anti geometric isomers of the oxime, which may appear as two closely eluting peaks.[5][8] For quantitative analysis, the peak areas of both isomers should be summed.

-

Steric Hindrance: Ketones with significant steric bulk around the carbonyl group may exhibit lower derivatization yields or require more forcing reaction conditions (higher temperature or longer reaction time).[10][11]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no derivative peak | 1. Incorrect pH (too high or too low).2. Reagent has degraded.3. Insufficient reaction time/temperature. | 1. Optimize pH to 4-5.[6]2. Prepare fresh derivatizing reagent solution daily.3. Increase reaction time (e.g., to 60 min) or temperature (e.g., to 80°C). |

| Poor peak shape (tailing) | 1. Active sites in the GC inlet liner or column.2. Residual water in the final extract. | 1. Use a deactivated inlet liner; trim the column.2. Ensure the organic extract is thoroughly dried with sodium sulfate. |

| Interfering peaks from matrix | 1. Co-extraction of matrix components.2. Reagent artifacts. | 1. Implement a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.2. Analyze a reagent blank to identify artifact peaks. |

Conclusion

Derivatization of ketones with O-(3-fluorobenzyl)hydroxylamine is a powerful and reliable technique that directly addresses the common challenges associated with their analysis. By converting ketones into stable, volatile, and highly detectable oxime derivatives, this method enables robust and sensitive quantification by GC-MS. The protocol outlined in this document provides a validated starting point for researchers, scientists, and drug development professionals to achieve accurate and reproducible results for a wide range of ketone analytes.

References

- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- Lehtonen, P., & Laakso, S. (1995). Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. Journal of the Institute of Brewing.

- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.

- Uchiyama, S., & Inaba, Y. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.

- Supelco. (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A.

- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.

- Sigma-Aldrich. (n.d.). O-(3-Fluorobenzyl)hydroxylamine hydrochloride. Product Page.

- BenchChem. (n.d.). Application Note: Derivatization of 3-(3-Chloro-4-fluorophenyl)propanal for Enhanced GC-MS Analysis.

- Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onoderac, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1).

- Ho, S. S., & Yu, J. Z. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of Chromatography A, 883(1-2), 105-117.

- Thermo Fisher Scientific. (n.d.). Derivatization Reagent.

- Kang, H. I., & Shin, H. S. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(20), 8257-8262.

- Gunes, B., et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. Semantic Scholar.

- Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thermofisher.com [thermofisher.com]

- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. weber.hu [weber.hu]

- 6. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

synthesis of fluorinated agrochemicals using benzyloxyamines

Leveraging Benzyloxyamines for the Strategic Synthesis of Fluorinated Heterocyclic Agrochemicals

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Fluorine Advantage in Modern Agrochemicals

The incorporation of fluorine into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy and stability of active ingredients.[1][2] These enhancements often manifest as increased metabolic stability, improved binding affinity to target enzymes, and optimized lipophilicity for better transport within the plant or insect.[1][2][3] Consequently, a significant portion of the top-selling agrochemicals, including fungicides, herbicides, and insecticides, are fluorinated compounds.[4][5][6][7]

While various fluorination strategies exist, the synthesis of fluorinated heterocyclic compounds is of particular interest due to the prevalence of heterocyclic cores in bioactive molecules.[2][8] This application note focuses on a nuanced and powerful strategy: the use of benzyloxyamines as versatile precursors for the construction of fluorinated heterocyclic systems, particularly isoxazolines and isoxazolidines, which are prominent scaffolds in agrochemical discovery. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the utility of this approach for the modern agrochemist.

The Strategic Role of Benzyloxyamines: Precursors to Reactive Nitrones

Benzyloxyamines, and more broadly hydroxylamine derivatives, are valuable building blocks in organic synthesis.[9][10][11] Their utility in the context of fluorinated agrochemical synthesis lies not in direct fluorination, but in their efficient conversion to nitrone intermediates. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes, providing a direct and often stereocontrolled route to five-membered heterocyclic rings like isoxazolidines.

The synthesis of fluorinated isoxazolines and isoxazolidines can be strategically achieved by reacting a benzyloxyamine-derived nitrone with a fluorinated alkene or by utilizing a fluorinated nitrone in a cycloaddition reaction. This methodology allows for the precise installation of fluorine or fluorinated groups into the heterocyclic core, a key step in tuning the biological activity of the final agrochemical product.

Reaction Schematics and Workflow

Diagram 1: General Workflow for Synthesizing Fluorinated Isoxazolidines from Benzyloxyamines

Caption: Workflow for fluorinated isoxazolidine synthesis.

Diagram 2: Mechanistic Pathway of [3+2] Cycloaddition

Caption: Mechanism of nitrone-alkene [3+2] cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of a Model Fluorinated Isoxazolidine

This protocol details the synthesis of a representative fluorinated isoxazolidine from O-benzylhydroxylamine, an aldehyde, and a fluorinated alkene.

Objective: To synthesize 2-benzyl-5-(trifluoromethyl)-isoxazolidine.

Materials:

-

O-Benzylhydroxylamine hydrochloride (or O-benzylhydroxylamine)[12][13]

-

Paraformaldehyde

-

3,3,3-Trifluoropropene

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Nitrone Formation (in situ):

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add O-benzylhydroxylamine hydrochloride (1.23 g, 10 mmol) and paraformaldehyde (0.30 g, 10 mmol). Note: If using the free base O-benzylhydroxylamine, a drying agent like anhydrous magnesium sulfate can be added.

-

Add 50 mL of anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 2-3 hours. The formation of the nitrone can be monitored by TLC.

-

-

[3+2] Cycloaddition:

-

Cool the reaction mixture to room temperature.

-

Introduce 3,3,3-trifluoropropene (gas) into the reaction vessel via a balloon or by bubbling it through the solution. Caution: Handle trifluoropropene in a well-ventilated fume hood.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the cycloaddition can be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-benzyl-5-(trifluoromethyl)-isoxazolidine.

-

Expected Yield and Characterization:

| Compound | Molecular Formula | Expected Yield (%) | Key Analytical Data (Expected) |

| 2-benzyl-5-(trifluoromethyl)-isoxazolidine | C11H12F3NO | 60-75 | ¹H NMR: Characteristic signals for the isoxazolidine ring protons and the benzyl group. |

| ¹⁹F NMR: A singlet corresponding to the CF₃ group. | |||

| MS (ESI+): [M+H]⁺ peak at m/z 232.09. |

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

-

In situ Nitrone Formation: Generating the nitrone in the same pot as the cycloaddition minimizes the handling of the potentially unstable nitrone intermediate. Toluene is a common solvent for this reaction as it allows for azeotropic removal of water formed during nitrone formation, driving the equilibrium towards the product.

-

Choice of Fluorinated Synthon: 3,3,3-Trifluoropropene is a commercially available and reactive dipolarophile. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the cycloaddition.

-

Reaction Conditions: The cycloaddition is typically performed at room temperature to favor the desired kinetic product and avoid potential side reactions or decomposition at higher temperatures.

Self-Validating System and Troubleshooting:

-

Monitoring Reaction Progress: Regular monitoring by TLC or GC-MS is crucial to determine the optimal reaction time and to check for the formation of byproducts. The disappearance of the nitrone intermediate is a key indicator of reaction completion.

-

Low Yields: If the yield is low, consider the following:

-

Incomplete Nitrone Formation: Ensure the complete removal of water during the initial step. The use of a Dean-Stark trap can be beneficial.

-

Purity of Reagents: Use freshly distilled solvents and high-purity starting materials.

-

Alkene Addition: Ensure an adequate amount of the fluorinated alkene is present in the reaction mixture. For gaseous alkenes, maintaining a positive pressure can improve the reaction rate.

-

Conclusion and Future Outlook

The use of benzyloxyamines as precursors to nitrone intermediates represents a sophisticated and effective strategy for the synthesis of fluorinated heterocyclic compounds relevant to the agrochemical industry. This method provides a reliable pathway to novel molecular scaffolds that can be further elaborated to develop next-generation fungicides, herbicides, and insecticides with improved performance profiles. As the demand for more effective and environmentally benign crop protection solutions grows, innovative synthetic methodologies like the one described herein will continue to be of paramount importance.

References

- RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. (URL not available)

-

Hydroxylamine Uses and Applications in Organic Chemistry - Ontosight AI. [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. [Link]

-

Synthesis of Fluorinated Heterocycles. - ResearchGate. [Link]

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (URL not available)

-

Hydroxylamine derivatives used for the synthesis of primary... - ResearchGate. [Link]

-

Benzylic C(sp3)–H fluorination. [Link]

-

Benzylic C(sp3)–H fluorination - PMC. [Link]

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D. [Link]

-

Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ResearchGate. [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS - download. [Link]

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation | Request PDF - ResearchGate. [Link]

-

Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - Refubium - Freie Universität Berlin. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

-

Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ChemRxiv. [Link]

-

N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy - Chemical Communications (RSC Publishing). [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. upubscience.com [upubscience.com]

- 10. Hydroxylamine | Hydroxylamine Uses and Applications in Organic Chemistry | Ontosight - AI Research Assistant [ontosight.ai]

- 11. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]

- 13. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of O-(3-fluorobenzyl)hydroxylamine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of O-(3-fluorobenzyl)hydroxylamine. Designed for researchers in analytical chemistry and drug development, this document elucidates the fragmentation pathways by comparing the target molecule to well-understood analogues. We will explore the underlying chemical principles, predict the resultant mass spectrum, and provide a robust experimental protocol for verification.

Section 1: Foundational Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to an analyte molecule, causing it to ionize and subsequently fragment. The process begins with the removal of an electron to form a molecular radical cation (M+•)[1][2]. The mass-to-charge ratio (m/z) of this ion reveals the molecule's nominal molecular mass[3].

This high-energy M+• ion is unstable and rapidly undergoes a series of unimolecular reactions, including bond cleavages and rearrangements, to produce a collection of smaller fragment ions[1][4]. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. The most favorable fragmentation pathways are those that lead to the formation of the most stable products, typically stable cations and neutral radicals[4][5]. Key fragmentation types include alpha-cleavage (bond scission adjacent to a heteroatom or functional group) and inductive cleavage[1][6][7].

For aromatic compounds, particularly those with a benzyl group, a characteristic fragmentation involves the formation of a benzyl cation, which often rearranges into the exceptionally stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91[3][8][9][10]. This rearrangement is a dominant feature in the mass spectra of many benzyl derivatives[10][11].

Section 2: Predicted Fragmentation of O-(3-fluorobenzyl)hydroxylamine

The molecular weight of O-(3-fluorobenzyl)hydroxylamine (C₇H₈FNO) is 141.14 g/mol . The molecular ion (M+•) is therefore expected at m/z 141 .

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

Pathway A: Benzylic C-O Bond Cleavage

The most probable fragmentation event is the cleavage of the benzylic carbon-oxygen bond. This is a classic alpha-cleavage relative to the aromatic ring, yielding a highly stabilized benzylic carbocation.

-

Reaction: C₇H₇F-ONH₂⁺• → [C₇H₇F]⁺ + •ONH₂

-

Key Fragment: The 3-fluorobenzyl cation at m/z 109 . This cation is resonance-stabilized by the aromatic ring.

-

Rearrangement: The 3-fluorobenzyl cation is expected to rearrange to the even more stable 3-fluorotropylium ion . This rearrangement is a hallmark of benzyl derivatives in mass spectrometry and is a major driving force for benzylic cleavage[8][9][10]. Due to the high stability of this ion, the peak at m/z 109 is predicted to be the base peak (the most intense peak in the spectrum).

Pathway B: N-O Bond Cleavage

The nitrogen-oxygen single bond is inherently weak and represents another likely cleavage site.

-

Reaction: C₇H₇F-O-NH₂⁺• → [C₇H₇FO]⁺ + •NH₂

-

Key Fragment: This pathway would produce the 3-fluorobenzyloxy cation at m/z 125 .

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation:

-

From the m/z 109 ion: The 3-fluorotropylium ion may lose a molecule of hydrogen fluoride (HF, mass 20) to form a C₇H₅⁺ ion at m/z 89 .

-

Aromatic Ring Fragmentation: The aromatic ring itself can fragment, leading to smaller ions such as C₅H₅⁺ at m/z 65 or C₄H₃⁺ at m/z 51 , though these are typically of lower abundance.

The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathway of O-(3-fluorobenzyl)hydroxylamine.

Section 3: Comparative Analysis: The Influence of the Fluoro Substituent

To understand the role of the fluorine atom, we compare the predicted fragmentation of our target molecule with its non-fluorinated analogue, O-benzylhydroxylamine (MW = 123.15).

For O-benzylhydroxylamine, the primary fragmentation is also benzylic cleavage, leading to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), which is typically the base peak[8][10]. The key difference is the mass of this primary fragment, shifted by +18 amu (F - H) in the fluorinated compound.

| Fragment Ion | Predicted m/z for O-(3-fluorobenzyl)hydroxylamine | Corresponding m/z for O-benzylhydroxylamine | Rationale for Formation |

| Molecular Ion [M]⁺• | 141 | 123 | Ionization of the parent molecule. |

| [M - •ONH₂]⁺ | 109 (Base Peak) | 91 (Base Peak) | Benzylic C-O cleavage followed by tropylium rearrangement. This is the most stable carbocation fragment. |

| [M - •NH₂]⁺ | 125 | 107 | Cleavage of the weak N-O bond. |

| [C₇H₅]⁺ | 89 | 65 ([C₅H₅]⁺) | Loss of HF from the m/z 109 fragment. The corresponding loss of H₂ from m/z 91 is less common; instead, the tropylium ion fragments to the stable cyclopentadienyl cation (m/z 65). |

The electronegative fluorine atom has a subtle inductive effect on the fragmentation. While it can slightly destabilize the adjacent carbocation, the overwhelming stability of the aromatic tropylium structure ensures that benzylic cleavage remains the dominant pathway. The primary influence observed in the mass spectrum is the mass shift of the key fragments.

Section 4: Experimental Protocol for Mass Spectrum Acquisition

This protocol outlines the steps for acquiring an EI mass spectrum using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system, a common setup for analyzing volatile and semi-volatile compounds.

Objective: To obtain a reproducible EI mass spectrum of O-(3-fluorobenzyl)hydroxylamine for structural confirmation and comparison.

Materials:

-

O-(3-fluorobenzyl)hydroxylamine hydrochloride (or free base)[12][13][14][15]

-

High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade)

-

GC-MS system equipped with an EI source

-

Standard GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Workflow Diagram:

Caption: Standard workflow for GC-MS analysis of a small molecule analyte.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of O-(3-fluorobenzyl)hydroxylamine and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Note: If using the hydrochloride salt, neutralization with a mild base or direct analysis may be required, though direct injection often works as the HCl salt dissociates in the hot injector.

-

Perform a serial dilution to a final working concentration of approximately 10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

-

-

Instrument Setup (Typical GC-MS Parameters):

-

GC Inlet:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

-

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the data.

-

Identify the chromatographic peak corresponding to O-(3-fluorobenzyl)hydroxylamine in the total ion chromatogram (TIC).

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the observed m/z values and relative abundances with the predicted data in Section 3.

-

Conclusion

The mass spectrometry fragmentation of O-(3-fluorobenzyl)hydroxylamine is predicted to be dominated by a benzylic cleavage event, leading to a highly stable 3-fluorotropylium ion at m/z 109 as the base peak. This predictive analysis, grounded in the fundamental principles of mass spectrometry and comparison with known analogues, provides a powerful framework for the identification and structural elucidation of this and similar molecules. The provided experimental protocol offers a clear and robust method for verifying these predictions in a laboratory setting.

References

-

Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC. [Link]

-

Illustrated Glossary of Organic Chemistry - Tropylium cation. UCLA Chemistry. [Link]

-

Schwarz, H. (1981). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]

-

mass spectrometry: tropylium ion. (2018). YouTube. [Link]

-

Ceraulo, L., et al. (2000). Studies in organic mass spectrometry. Part 25. Benzyl ion formation in chemical ionisation (methane or isobutane) of some ortho-alkylhetero-substituted diphenylcarbinols. PubMed. [Link]

-

Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Science Publishing. [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. (1975). Canadian Journal of Chemistry. [Link]

-

Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Fragmentation Mechanisms. University of Colorado Boulder. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Natalis, P. (1968). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

-

Mass Spectrometry. Michigan State University Chemistry. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Andersen, J. R. (2010). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

-

Hydroxylamine. NIST WebBook. [Link]

-

Information from Mass Spectrometry. ChemConnections. [Link]

Sources

- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chemconnections.org [chemconnections.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 10. youtube.com [youtube.com]

- 11. Studies in organic mass spectrometry. Part 25. Benzyl ion formation in chemical ionisation (methane or isobutane) of some ortho-alkylhetero-substituted diphenylcarbinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 51572-90-8|O-(3-Fluorobenzyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 13. O-(3-Fluorobenzyl)hydroxylamine hydrochloride | 51572-90-8 [sigmaaldrich.com]

- 14. O-(3-Fluorobenzyl)hydroxylamine hydrochloride | 51572-90-8 [sigmaaldrich.com]

- 15. chemscene.com [chemscene.com]

IR Spectrum Characteristic Peaks for Aminooxy Methyl Group: A Comparative Guide

The following guide provides an in-depth technical analysis of the IR spectral characteristics of the aminooxy methyl group, designed for researchers in bioconjugation and drug development.

Executive Summary

The aminooxy methyl group (

This guide defines the specific vibrational "fingerprint" of the aminooxy moiety, contrasts it with common alternatives (hydrazides, azides), and provides a validated protocol for monitoring oxime ligation kinetics via FTIR.

Spectral Characterization: The Aminooxy Fingerprint

The aminooxy methyl group exhibits a unique spectral signature derived from the polarization of the nitrogen atom by the adjacent oxygen. Unlike simple amines, the electronegative oxygen atom shifts the

Characteristic Peak Assignments

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description & Diagnostic Value |

| N-H Stretching ( | 3300 – 3450 | Medium | Appears as a doublet (asymmetric/symmetric) in primary aminooxy groups. Often sharper and less broad than H-bonded |

| C-H Stretching ( | 2850 – 2950 | Medium | The methylene group attached to oxygen ( |

| N-H Scissoring ( | 1580 – 1620 | Medium/Strong | Deformation band of the primary amine. Can overlap with aromatic ring modes if a benzyl scaffold is present. |

| C-O Stretching ( | 1000 – 1100 | Strong | Similar to ether linkages but influenced by the nitrogen. A critical diagnostic peak for the |

| N-O Stretching ( | 910 – 960 | Medium/Weak | The definitive fingerprint peak. Differentiates aminooxy groups from simple ethers or amines. |

Mechanistic Insight: The N-O Stretch

The

Comparative Analysis: Aminooxy vs. Alternatives

In drug development, the choice of conjugation handle is critical. The table below compares the aminooxy group against its primary competitors: Hydrazides (for hydrazone formation) and Azides (for Click chemistry).

Comparative IR Spectral Data

| Feature | Aminooxy ( | Hydrazide ( | Azide ( |

| Primary Diagnostic | |||

| Secondary Diagnostic | None (Azide peak is solitary) | ||

| Spectral "Silence" | High. No interference in the carbonyl region (1700 cm⁻¹) unless scaffold-derived. | Low. Strong carbonyl overlap complicates protein analysis. | Very High. The ~2100 region is void of biological background. |

| Ligation Product | Oxime ( | Hydrazone ( | Triazole (via CuAAC/SPAAC) |

| Product Stability | High ( | Moderate (Susceptible to hydrolysis) | Ultra-High (Covalent/Irreversible) |

Visualizing the Differences

The following diagram illustrates the structural and vibrational differences between these groups.

Figure 1: Vibrational mapping of Aminooxy vs. Hydrazide and Azide groups. Note the lack of carbonyl interference in the aminooxy spectrum.

Experimental Protocol: Monitoring Oxime Ligation

The reaction between an aminooxy group and an aldehyde/ketone yields an oxime.[3] IR spectroscopy is a powerful tool to monitor this conversion in real-time, particularly in solid-phase synthesis or polymer conjugation.

Protocol: FTIR Monitoring of Oxime Formation

Objective: Quantify the conversion of Aminooxy Methyl (

Materials:

-

Aminooxy-functionalized scaffold (e.g., PEG-Aminooxy).

-

Aldehyde target (e.g., Benzaldehyde or biomolecule).[3][4][5]

-

FTIR Spectrometer (ATR mode recommended for solids/oils).

Step-by-Step Methodology:

-

Baseline Acquisition (

):-

Prepare a pure sample of the aminooxy precursor.

-

Record spectrum (4000–600 cm⁻¹).

-

Verify: Presence of

doublet (3300-3400 cm⁻¹) and -

Verify: Absence of

peak (~1640 cm⁻¹).[6]

-

-

Reaction Initiation:

-

Mix aminooxy compound with aldehyde (1:1 or slight excess of aminooxy) in buffer (pH 4.5–6.0) or organic solvent.

-

Note: Aniline (10-100 mM) can be added as a catalyst to accelerate the reaction.

-

-

Monitoring (

):-

Take aliquots at defined intervals (15 min, 1 hr, 4 hr).

-

Key Spectral Changes to Track:

-

Disappearance: The distinct Aldehyde

peak (typically ~1700-1720 cm⁻¹) will decrease. -

Appearance: A new, often weaker band at ~1640 cm⁻¹ (

stretch) will emerge. -

Shift: The

stretch may shift slightly due to the change in hybridization from

-

-

-

Validation:

-

The reaction is complete when the aldehyde carbonyl peak is no longer detectable.

-

Self-Validating Check: If the

peak remains but the

-

Reaction Pathway Diagram

Figure 2: Spectral evolution during oxime ligation. The diagnostic shift is the replacement of the C=O stretch with the C=N stretch.

References

-

National Institutes of Health (NIH). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Retrieved from [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amines and Ethers. Retrieved from [Link]

-

Canadian Journal of Chemistry. Infrared Spectrum, Molecular Structure, and Thermodynamic Functions of Hydroxylamine. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]

- 6. researchgate.net [researchgate.net]

A Comparative Guide to the Biological Activity of 3-Fluoro vs. 4-Fluoro Substituted Oxime Ethers

Executive Summary